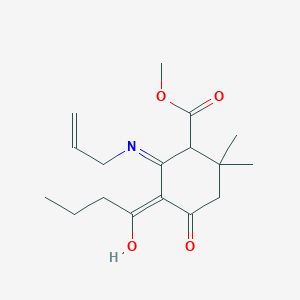![molecular formula C17H17N5O B6098039 5-allyl-6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6098039.png)
5-allyl-6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-allyl-6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities.
作用機序
The mechanism of action of 5-allyl-6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that this compound exerts its biological activity through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. In addition, this compound has been reported to modulate the expression of certain genes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which may contribute to its anticancer activity. In addition, this compound has been shown to inhibit the replication of certain viruses, such as HIV and herpes simplex virus. Moreover, it has been suggested that this compound may have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of 5-allyl-6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone is its high potency and selectivity. This compound has been shown to exhibit biological activity at low concentrations, which makes it an attractive candidate for drug development. Moreover, its selectivity for certain enzymes and signaling pathways may reduce the risk of adverse effects.
However, one of the limitations of this compound is its poor solubility in aqueous solutions. This may limit its use in certain experimental settings, such as cell culture assays. In addition, the mechanism of action of this compound is not fully understood, which may hinder its further development as a therapeutic agent.
将来の方向性
There are several future directions for the study of 5-allyl-6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone. One area of research is the elucidation of its mechanism of action. Further studies are needed to identify the specific enzymes and signaling pathways that are targeted by this compound. In addition, the development of more soluble analogs of this compound may improve its efficacy and applicability in experimental settings.
Another area of research is the evaluation of its potential therapeutic applications. Further studies are needed to assess its efficacy and safety in animal models and human clinical trials. Moreover, the investigation of its synergistic effects with other drugs may lead to the development of novel combination therapies for various diseases.
Conclusion
This compound is a promising compound that has shown potential for the treatment of various diseases. Its high potency and selectivity, as well as its diverse biological activities, make it an attractive candidate for drug development. However, further studies are needed to elucidate its mechanism of action and evaluate its efficacy and safety in animal models and human clinical trials.
合成法
The synthesis of 5-allyl-6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been reported in the literature. The most common method involves the reaction of 5-allyl-6-methyl-2-amino-4(3H)-pyrimidinone with 4-methyl-2-aminobenzonitrile in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to give the final product. The yield of this reaction is typically high, and the purity of the product can be easily achieved through standard purification techniques.
科学的研究の応用
5-allyl-6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antifungal activities. In addition, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
4-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-prop-2-enyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-4-7-13-11(3)19-17(21-15(13)23)22-16-18-10(2)12-8-5-6-9-14(12)20-16/h4-6,8-9H,1,7H2,2-3H3,(H2,18,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNOTGSAXVTASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6097963.png)
![5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B6097972.png)
![3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B6097979.png)
![(4-methoxy-3,5-dimethylphenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6097984.png)
![ethyl 1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6097996.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6097997.png)
![1-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B6098005.png)


![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6098018.png)
![4-bromo-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6098025.png)
![ethyl 2-anilino-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6098026.png)
![N-(4-tert-butylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6098046.png)